6-Methyltetradecanoic Acid

Description

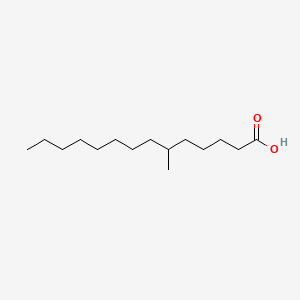

Structure

3D Structure

Propriétés

IUPAC Name |

6-methyltetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-4-5-6-7-8-11-14(2)12-9-10-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOJEURVXRRQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729120 | |

| Record name | 6-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53696-18-7 | |

| Record name | 6-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

What are the natural sources of 6-Methyltetradecanoic Acid?

An In-depth Technical Guide to the Natural Sources of 6-Methyltetradecanoic Acid For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyltetradecanoic acid is a member of the diverse family of branched-chain fatty acids (BCFAs), which are increasingly recognized for their significant biological activities. Unlike their more common straight-chain counterparts, BCFAs possess unique structural features that influence their physicochemical properties and metabolic fates. This technical guide provides a comprehensive overview of the known and potential natural sources of 6-methyltetradecanoic acid, with a focus on its origins in marine and microbial ecosystems. The guide delves into the biosynthetic pathways of related branched-chain fatty acids, details state-of-the-art analytical methodologies for their identification and characterization, and explores their potential biological significance. This document is intended to serve as a foundational resource for researchers in natural product chemistry, microbiology, and drug development who are interested in the exploration and utilization of this intriguing class of lipids.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Fatty acids are fundamental components of cellular structures and serve as crucial energy sources and signaling molecules. While straight-chain fatty acids have been extensively studied, branched-chain fatty acids (BCFAs) represent a fascinating and less-explored class of lipids. BCFAs are characterized by the presence of one or more methyl groups along the acyl chain. The position of these methyl branches significantly impacts the physical and chemical properties of the fatty acid, such as its melting point, fluidity, and susceptibility to enzymatic modification.

The most common BCFAs are the iso and anteiso forms, where the methyl group is located on the penultimate or antepenultimate carbon from the methyl end of the chain, respectively. However, mid-chain methyl-branched fatty acids, such as 6-methyltetradecanoic acid, also occur in nature, albeit often in lower abundance. These mid-chain BCFAs present unique structural motifs that are of growing interest for their potential biological activities.

Natural Sources of 6-Methyltetradecanoic Acid and Related Compounds

Direct identification of 6-methyltetradecanoic acid in natural sources is not extensively documented in publicly available scientific literature. However, compelling evidence for its potential existence and the prevalence of structurally related compounds can be found in marine and microbial environments.

Marine Sponges: A Promising Reservoir

Marine sponges (phylum Porifera) are prolific producers of a vast array of unique and bioactive secondary metabolites, including a remarkable diversity of fatty acids. Research has revealed that sponges harbor complex fatty acid profiles, often containing significant proportions of BCFAs.

A pivotal study on the fatty acid composition of the marine sponge Desmapsama anchorata led to the identification of a novel mid-chain branched fatty acid, 6-methyl-8-hexadecenoic acid [1]. This C16 unsaturated fatty acid is a close structural analog of 6-methyltetradecanoic acid (a saturated C15 fatty acid). The presence of this compound strongly suggests that the enzymatic machinery for introducing a methyl group at the C6 position of a fatty acid chain exists within the sponge or its symbiotic microbial community. It is plausible that through biohydrogenation or related metabolic processes, the saturated analog, 6-methyltetradecanoic acid, could also be present.

Other marine invertebrates have also been shown to contain a variety of methyl-branched fatty acids, further highlighting the marine environment as a rich source for discovering novel lipid structures[2].

Bacterial Origins

Bacteria are well-established as primary producers of BCFAs. In many bacterial species, iso and anteiso fatty acids are major components of their membrane phospholipids, contributing to membrane fluidity and adaptation to environmental stress[3]. The biosynthesis of these BCFAs is initiated using branched-chain amino acid degradation products as primers for fatty acid synthesis.

While the focus has been on iso and anteiso forms, the presence of other methyl-branched fatty acids in bacteria is also known. For instance, various isomers of methyltetradecanoic acid have been identified in different bacterial species, suggesting a broader capability for methyl branching than commonly appreciated. The complex fatty acid profiles of marine sponges are often attributed to their symbiotic microbial communities, which can constitute a significant portion of the sponge's biomass. Therefore, it is highly probable that the 6-methyl-8-hexadecenoic acid found in Desmapsama anchorata is of bacterial origin.

Ruminant-Derived Products

Ruminant animals, such as cattle, sheep, and goats, host a complex microbial ecosystem in their rumen. The bacteria within the rumen are primary sources of BCFAs, which are subsequently incorporated into the milk and meat of the animal. Consequently, dairy products and ruminant meats are significant dietary sources of BCFAs for humans[4]. While the predominant BCFAs in these products are of the iso and anteiso types, the presence of a diverse range of other branched isomers cannot be ruled out and warrants further investigation.

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of BCFAs diverges from that of straight-chain fatty acids at the initial priming step.

Biosynthesis of iso- and anteiso-BCFAs

In bacteria, the synthesis of iso- and anteiso-BCFAs is initiated with branched-chain short-chain acyl-CoAs derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine[3][5].

-

Iso-BCFAs: The synthesis is primed by isobutyryl-CoA (from valine) or isovaleryl-CoA (from leucine).

-

Anteiso-BCFAs: The synthesis is primed by 2-methylbutyryl-CoA (from isoleucine).

These branched primers are then elongated by the fatty acid synthase (FAS) system, in a manner analogous to the elongation of acetyl-CoA in straight-chain fatty acid synthesis.

Figure 1: Biosynthetic pathways of iso- and anteiso-branched-chain fatty acids in bacteria.

Biosynthesis of Mid-Chain Methyl-Branched Fatty Acids

The enzymatic mechanism for the introduction of a methyl group at the C6 position of a fatty acid chain is less well understood. It is hypothesized that this may occur through the action of a specific methyltransferase enzyme that utilizes S-adenosyl methionine (SAM) as a methyl donor, acting on a fatty acyl-ACP intermediate during the elongation cycle. Further research is required to isolate and characterize the enzymes responsible for mid-chain methylation in organisms like marine sponges and their associated bacteria.

Analytical Methodologies for Identification and Characterization

The identification and structural elucidation of BCFAs, particularly positional isomers, require sophisticated analytical techniques.

Extraction and Derivatization

The first step involves the extraction of total lipids from the natural source, typically using a solvent system such as chloroform:methanol (2:1, v/v). The extracted lipids are then subjected to saponification to release the free fatty acids, followed by methylation to form fatty acid methyl esters (FAMEs). FAMEs are more volatile and less polar than their corresponding free fatty acids, making them ideal for gas chromatography (GC) analysis[6].

Protocol for FAME Preparation:

-

Homogenize the biological sample in a chloroform:methanol (2:1, v/v) solution.

-

Centrifuge to separate the lipid-containing organic phase.

-

Evaporate the solvent under a stream of nitrogen.

-

Add methanolic NaOH and heat to saponify the lipids.

-

Add BF3-methanol and heat to methylate the free fatty acids.

-

Extract the FAMEs with hexane.

-

Wash the hexane extract with saturated NaCl solution and dry over anhydrous sodium sulfate.

-

The resulting FAME solution is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the analysis of fatty acid profiles. The FAMEs are separated based on their boiling points and polarity on a GC column, and then detected and fragmented by a mass spectrometer.

The mass spectrum of a FAME provides a unique fragmentation pattern that can be used for its identification. For methyl-branched FAMEs, the fragmentation pattern can often help to locate the position of the methyl branch. Characteristic ions are formed from cleavage at the carbon-carbon bond adjacent to the methyl group.

Figure 2: General workflow for the analysis of fatty acids from natural sources using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the definitive structural elucidation of novel fatty acids, including the precise determination of methyl branch positions and stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Both ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY, HSQC, and HMBC, provide detailed information about the connectivity of atoms within the molecule. While ¹H NMR spectra of fatty acids can be complex due to overlapping signals from the long acyl chain, specific resonances for protons adjacent to the methyl group and the carboxylic acid can be diagnostic. ¹³C NMR is particularly powerful for identifying the carbon skeleton and the position of the methyl branch.

Potential Biological Activities

While specific biological activity data for 6-methyltetradecanoic acid is limited, the broader class of BCFAs has been shown to possess a range of interesting biological properties.

Table 1: Reported Biological Activities of Branched-Chain Fatty Acids

| Biological Activity | Description | Key Findings |

| Antimicrobial | BCFAs can disrupt the cell membranes of pathogenic bacteria. | Certain BCFAs exhibit selective activity against Gram-positive bacteria[7]. |

| Anti-inflammatory | BCFAs can modulate inflammatory signaling pathways. | Some BCFAs have been shown to reduce the production of pro-inflammatory cytokines. |

| Metabolic Regulation | BCFAs can influence lipid and glucose metabolism. | Studies suggest that BCFAs may play a role in regulating energy homeostasis. |

| Anticancer | Certain BCFAs have demonstrated cytotoxic effects against cancer cell lines. | The mechanisms may involve the induction of apoptosis and inhibition of cancer cell proliferation. |

It is plausible that 6-methyltetradecanoic acid shares some of these biological activities. Its unique mid-chain branch may confer specific interactions with enzymes or receptors, leading to novel pharmacological effects. Further research is warranted to explore the bioactivity of this specific fatty acid.

Conclusion and Future Directions

6-Methyltetradecanoic acid represents an intriguing yet understudied member of the branched-chain fatty acid family. While its direct isolation from nature remains to be definitively reported, the presence of its close structural analog, 6-methyl-8-hexadecenoic acid, in the marine sponge Desmapsama anchorata provides a strong indication of its potential natural occurrence, likely of microbial origin. The field of natural product chemistry, particularly the exploration of marine and microbial biodiversity, holds great promise for the discovery of novel BCFAs, including 6-methyltetradecanoic acid.

Future research should focus on:

-

Targeted isolation and structural elucidation of fatty acids from Desmapsama anchorata and other marine organisms to confirm the presence of 6-methyltetradecanoic acid.

-

Metagenomic and metabolomic studies of sponge-associated microbial communities to identify the biosynthetic gene clusters responsible for mid-chain fatty acid methylation.

-

Chemical synthesis of 6-methyltetradecanoic acid to provide a standard for analytical studies and for comprehensive evaluation of its biological activities.

The elucidation of the natural sources, biosynthesis, and bioactivity of 6-methyltetradecanoic acid will not only expand our fundamental understanding of lipid diversity but may also pave the way for the development of new therapeutic agents and biotechnological applications.

References

- Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological reviews, 55(2), 288-302.

- Mondello, L. (n.d.).

- Carballeira, N. M., & Maldonado, L. (1988).

- Dembitsky, V. M., & Rezanka, T. (2022). Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides and Their Biological Activity. Hydrobiology, 1(1), 24-73.

- Dembitsky, V. M., & Rezanka, T. (2022). Hydrobiological Aspects of Saturated, Methyl-Branched, and Cyclic Fatty Acids Derived from Aquatic Ecosystems: Origin, Distribution, and Biological Activity. Hydrobiology, 1(1), 3-23.

- Huang, C. B., & Ebersole, J. L. (2010). Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. Archives of oral biology, 55(8), 555-560.

- JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2.

- White, D. C., & Rock, C. O. (2007). Bacterial fatty acid synthesis and its relationships with polyketide synthetic pathways.

- NIST. (n.d.).

- Wang, W., et al. (2024). Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties. Food Chemistry, 431, 137158.

- Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods.

- Sugai, T., et al. (2015). Total ion chromatogram of fatty acid methyl esters in GC-MS analysis...

- Shulse, C. N., & Allen, E. E. (2019). Linkage of Marine Bacterial Polyunsaturated Fatty Acid and Long-Chain Hydrocarbon Biosynthesis. Frontiers in microbiology, 10, 683.

- Kaneda, T. (1963). Biosynthesis of Branched Chain Fatty Acids. Journal of Biological Chemistry, 238(4), 1222-1228.

- Orellano, M. S., et al. (2016). Phospholipid fatty acids from Colombian Caribbean sea sponges. Brazilian Journal of Oceanography, 64(4), 385-396.

- Park, J. M. (2017). Anti-cancer Activities of ω-6 Polyunsaturated Fatty Acids. Clinical nutrition research, 6(1), 1-10.

- Carballeira, N. M., & Shalabi, F. (1987). Isoprenoid fatty acids from marine sponges. Are sponges selective?. Lipids, 22(10), 767-769.

- Zhang, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of analytical methods in chemistry, 2020, 8864981.

- Mondello, L. (n.d.).

- de Kluijver, A., et al. (2021). Bacterial precursors and unsaturated long-chain fatty acids are biomarkers of North-Atlantic deep-sea demosponges. PloS one, 16(3), e0247921.

- Sagar, S., et al. (2010). Marine sponges as a drug treasure. Pharmaceutical biology, 48(8), 952-960.

- Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods.

- da Silva, A. B., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.

- Nikolova, I., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 5(2), 26.

- Hertkorn, N., et al. (2013).

Sources

- 1. 6-methyl-8-hexadecenoic acid: A novel fatty acid from the marine spongeDesmapsama anchorata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyltetradecanoic Acid

This guide provides a comprehensive overview of the core physicochemical properties of 6-Methyltetradecanoic Acid, a branched-chain fatty acid (BCFA). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven methodologies for its characterization.

Introduction

6-Methyltetradecanoic acid, a saturated fatty acid with a methyl group at the C-6 position, belongs to the class of branched-chain fatty acids. BCFAs are found in various natural sources and are gaining interest in biomedical research due to their unique physiological roles, which differ from their straight-chain counterparts.[1] Accurate characterization of the physicochemical properties of 6-Methyltetradecanoic Acid is fundamental for its application in research and development, particularly in understanding its behavior in biological systems and for the formulation of new chemical entities. This guide provides a detailed examination of these properties and the experimental workflows for their determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its identity and structure.

Caption: Chemical structure of 6-Methyltetradecanoic Acid.

Table 1: Chemical Identifiers of 6-Methyltetradecanoic Acid

| Identifier | Value |

| IUPAC Name | 6-Methyltetradecanoic acid |

| CAS Number | 53696-18-7[2] |

| Molecular Formula | C15H30O2[2] |

| Molecular Weight | 242.4 g/mol [2] |

| Canonical SMILES | CCCCCCCCC(C)CCCCC(=O)O |

| InChI | InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-14(2)10-11-12-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)[3] |

Physicochemical Properties

The physical and chemical properties of 6-Methyltetradecanoic Acid dictate its behavior in various environments. While experimental data for this specific molecule is limited, we can infer and predict certain properties based on its structure and data from similar branched-chain fatty acids.

Table 2: Physicochemical Data for 6-Methyltetradecanoic Acid

| Property | Value/Description | Comments |

| Physical State | Colorless Oil[4] | At room temperature. |

| Melting Point | Not experimentally determined. Predicted to be lower than straight-chain analog due to branching. | For comparison, the melting point of 2-Methyltetradecanoic acid is 32-34 °C.[5] |

| Boiling Point | Not experimentally determined. | The boiling point of 2-Methyltetradecanoic acid is 173-175 °C at 4 Torr.[5] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Hexanes.[4] Insoluble in water. | Like other long-chain fatty acids, it is hydrophobic. |

| pKa | Not experimentally determined. Predicted to be around 4.8-5.0 in water. | Similar to other long-chain fatty acids. The pKa is influenced by the solvent.[6] |

| Density | 0.8666 g/cm³ (rough estimate)[4] | |

| Refractive Index | 1.4343 (estimate)[4] |

Experimental Protocols for Physicochemical Characterization

To ensure data integrity, standardized protocols are essential. The following section details methodologies for determining the key physicochemical properties of 6-Methyltetradecanoic Acid.

Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point of fatty acids.[7][8]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For fatty acids, this is often a range rather than a sharp point.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (closed at one end)

-

Thermometer

-

Sample of 6-Methyltetradecanoic Acid

Procedure:

-

If the sample is liquid at room temperature, it must be chilled to solidify.

-

Introduce the solidified sample into a capillary tube to a height of about 3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The melting range is the interval between these two temperatures.

Caption: Workflow for Melting Point Determination.

Solubility Determination

This protocol provides a qualitative and semi-quantitative method for assessing solubility.[9][10]

Principle: The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. "Like dissolves like" is a guiding principle.

Materials:

-

Test tubes

-

Vortex mixer

-

6-Methyltetradecanoic Acid

-

Solvents (e.g., water, ethanol, dichloromethane, hexanes)

Procedure:

-

Add a small, known amount of 6-Methyltetradecanoic Acid (e.g., 10 mg) to a series of test tubes.

-

Add a known volume of each solvent (e.g., 1 mL) to the respective test tubes.

-

Vortex each tube for 1-2 minutes.

-

Visually inspect for dissolution. A clear solution indicates solubility. The presence of undissolved material or a separate phase indicates insolubility or limited solubility.

-

For a semi-quantitative assessment, gradually add more solute until saturation is reached.

pKa Determination by Titration

This protocol describes the determination of the acid dissociation constant (pKa) for a long-chain fatty acid.[11][12]

Principle: The pKa is the pH at which the acid is 50% dissociated. It can be determined by titrating a solution of the fatty acid salt with a strong acid and monitoring the pH change.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Reagents:

-

6-Methyltetradecanoic Acid

-

0.1 M Potassium Hydroxide (KOH) in a suitable solvent (e.g., ethanol)

-

0.1 M Hydrochloric Acid (HCl)

-

Solvent (e.g., a mixture of ethanol and water)

Procedure:

-

Dissolve a known amount of 6-Methyltetradecanoic Acid in the solvent.

-

Add a stoichiometric excess of 0.1 M KOH to form the potassium salt of the fatty acid.

-

Titrate the solution with 0.1 M HCl, adding the acid in small increments.

-

Record the pH after each addition of HCl.

-

Plot the pH versus the volume of HCl added to generate a titration curve.

-

The equivalence point is the point of inflection on the curve. The volume of HCl at the halfway point to equivalence corresponds to the pKa.

Spectroscopic Profile

Spectroscopic techniques are indispensable for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13][14][15]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal methyl group, the methyl branch, the methylene groups of the long chain, and the methylene group alpha to the carboxylic acid.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom, including the carbonyl carbon, the carbon bearing the methyl branch, the methyl branch carbon, and the carbons of the aliphatic chain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.[2][16][17]

-

Electron Ionization (EI-MS): The EI mass spectrum of the methyl ester of 6-Methyltetradecanoic Acid is expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from cleavage at the methyl branch and along the fatty acid chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6][18][19]

-

Characteristic Absorptions: The IR spectrum of 6-Methyltetradecanoic Acid will exhibit a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching band for the carbonyl group (around 1700-1725 cm⁻¹), and C-H stretching and bending vibrations for the aliphatic chain.

Synthesis and Biological Significance

Synthesis: 6-Methyltetradecanoic acid can be synthesized through various organic chemistry routes, often involving the elongation of a shorter-chain fatty acid or the use of specific building blocks to introduce the methyl branch at the desired position.[7]

Biological Activity: Branched-chain fatty acids, including 6-Methyltetradecanoic Acid, are known to have various biological activities. They can influence cell membrane fluidity and have been studied for their potential roles in metabolic regulation and as signaling molecules.[1][13]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 6-Methyltetradecanoic Acid.

-

General Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[20][21][22]

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 6-Methyltetradecanoic Acid. While some experimental data for this specific molecule are not widely published, this guide has presented a combination of available data, predicted values, and established analytical protocols to offer a comprehensive resource for researchers. The methodologies outlined herein provide a robust framework for the characterization of this and other branched-chain fatty acids, facilitating further research into their unique properties and potential applications.

References

-

Determining the Melting Point of Fats and Oils1. (n.d.). Retrieved from [Link]

-

6-Methyltetradecanoic Acid. (n.d.). PubChem. Retrieved from [Link]

-

BYJU'S. (n.d.). Tests of Oils and Fats. Retrieved from [Link]

-

Grases y Aceites. (n.d.). Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. Retrieved from [Link]

- Ran-Ressler, R. R., Lawrence, P., & Brenna, J. T. (2014). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of lipid research, 55(5), 998–1007.

-

AOCS. (2019, July 23). NMR. Retrieved from [Link]

- Kanicky, J. R., & Shah, D. O. (2002). Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids. Journal of colloid and interface science, 256(1), 201-207.

-

Shodex. (n.d.). Solubility of Saturated Fatty Acids. Retrieved from [Link]

- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of chemical research, 21(12), 456-463.

-

Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

- Ralston, A. W., & Hoerr, C. W. (1942). The Solubilities of the Normal Saturated Fatty Acids. The Journal of Organic Chemistry, 7(6), 546-555.

-

eGyanKosh. (n.d.). QUALITATIVE TESTS FOR LIPIDS. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

MDPI. (n.d.). Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage. Retrieved from [Link]

-

CONICET. (2020, October 14). A new methodology to assess the solubility of fatty acids: Impact of food emulsifiers. Retrieved from [Link]

- Knothe, G., & Dunn, R. O. (2009). A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. Journal of the American Oil Chemists' Society, 86(9), 843-856.

- Pereira, C. L., et al. (2014). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 19(11), 17894-17926.

- Freeman, N. K. (1952). Infrared Spectra of Branched Long-Chain Fatty Acids1. Journal of the American Chemical Society, 74(10), 2523-2528.

-

NIST. (n.d.). Methyl tetradecanoate. Retrieved from [Link]

- Han, X., & Gross, R. W. (2005). Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach. Journal of the American Society for Mass Spectrometry, 16(1), 20-30.

- Avdeef, A., & Tsinman, K. (2006). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Journal of pharmaceutical and biomedical analysis, 41(4), 1183-1191.

- Murphy, R. C. (2010). Mass spectrometric analysis of long-chain lipids. Mass spectrometry reviews, 29(5), 785-815.

-

ISAR Publisher. (2025, March 10). Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship. Retrieved from [Link]

-

Patel, D. (2018, December 1). How to calculate of pka of fatty acid, by titration with an acid? ResearchGate. Retrieved from [Link]

-

AOCS. (2019, July 23). Application of Infrared Spectroscopy to the Rapid Determination of Total Saturated, trans, Monounsaturated, and Polyunsaturated Fatty Acids. Retrieved from [Link]

-

Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

- Mannina, L., et al. (2017). NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements. Journal of visualized experiments : JoVE, (123), 55547.

- Tang, S., et al. (2022). Determination of the Fatty Acid Profile by 1H NMR Spectroscopy. Journal of Agricultural and Food Chemistry, 70(33), 10237-10245.

-

ResearchGate. (n.d.). Characteristic IR bands of lipids and fats in oil. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

SciTechnol. (n.d.). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Retrieved from [Link]

-

YSI. (n.d.). Determination of Acid Number and Free Fatty Acids (FFA) in Fats and Oils. Retrieved from [Link]

- Poongavanam, V., & Kongsted, J. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.

-

ChemRxiv. (n.d.). pKa Prediction in Non-Aqueous Solvents. Retrieved from [Link]

- Llinàs, A., et al. (2014). Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds. Journal of pharmaceutical and biomedical analysis, 88, 233-242.

-

Xylem. (n.d.). Determination of Acid number and free fatty acids (FFA) in fats and oils. Retrieved from [Link]

-

Xylem Analytics. (2025, October 8). Determination of Acid number and free fatty acids (FFA) in fats and oils. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-Methyltetradecanoic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. 6-Methyltetradecanoic Acid | 53696-18-7 [amp.chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. img.antpedia.com [img.antpedia.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. byjus.com [byjus.com]

- 10. shodexhplc.com [shodexhplc.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. aocs.org [aocs.org]

- 14. magritek.com [magritek.com]

- 15. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sinh.cas.cn [sinh.cas.cn]

- 18. mdpi.com [mdpi.com]

- 19. aocs.org [aocs.org]

- 20. store.sangon.com [store.sangon.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. static.cymitquimica.com [static.cymitquimica.com]

6-Methyltetradecanoic Acid: A Technical Guide to its Putative Role in Cellular Processes

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Lesser-Known Branched-Chain Fatty Acid

This technical guide delves into the biological significance of 6-Methyltetradecanoic Acid, a saturated branched-chain fatty acid (BCFA). It is imperative to state from the outset that direct research on the 6-methyl isomer of tetradecanoic acid is notably scarce in publicly available scientific literature. Therefore, this document will adopt a comprehensive and inferential approach. By synthesizing the extensive knowledge of branched-chain fatty acids as a class—including their established roles in cellular physiology and pathology—we will construct a scientifically grounded framework to hypothesize the potential functions and mechanisms of 6-Methyltetradecanoic Acid. This guide will meticulously differentiate between established principles of BCFAs and the projected roles of the 6-methyl isomer, thereby providing a robust resource for stimulating future research and guiding experimental design.

Section 1: The World of Branched-Chain Fatty Acids: A Primer

Branched-chain fatty acids are a class of lipids characterized by one or more methyl groups along their hydrocarbon backbone.[1] Unlike their straight-chain counterparts, the presence of these methyl branches introduces structural perturbations that significantly alter their physicochemical properties.[1] This structural distinction is the foundation of their unique biological roles. BCFAs are integral components of cell membranes, particularly in bacteria, where they play a crucial role in maintaining membrane fluidity.[2][3] In mammals, BCFAs are obtained through diet, particularly from dairy products and ruminant meats, and are also synthesized by gut microbiota.[4] Emerging research has highlighted their involvement in a spectrum of metabolic reactions, including anti-inflammatory, anti-cancer, neuroprotective, and lipid-lowering activities.[5]

Physicochemical Properties: The Impact of a Methyl Branch

| Property | Branched-Chain Fatty Acid (General) | Straight-Chain Fatty Acid (Tetradecanoic Acid) |

| Melting Point | Generally lower than straight-chain counterparts | 54.4 °C |

| Membrane Fluidity | Increases membrane fluidity | Decreases membrane fluidity |

| Packing | Less ordered packing in membranes | Tightly packed in membranes |

Section 2: Biosynthesis and Metabolism of Branched-Chain Fatty Acids

The metabolic pathways of BCFAs are intrinsically linked to the metabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine.[6] These amino acids serve as precursors for the synthesis of the branched-chain alpha-keto acids that are the primers for BCFA synthesis.

Biosynthesis Pathway

The biosynthesis of BCFAs initiates with the catabolism of BCAAs. The BCAA is first transaminated to its corresponding branched-chain α-keto acid. This α-keto acid can then be used as a primer by the fatty acid synthase (FAS) system to elongate the fatty acid chain, resulting in the formation of a BCFA.[6] For the synthesis of a BCFA with a methyl group at an even-numbered carbon position, such as 6-Methyltetradecanoic acid, the precursor is typically derived from the metabolism of propionyl-CoA.

Caption: Generalized biosynthesis pathway of branched-chain fatty acids.

Metabolic Fate of BCFAs

The catabolism of BCFAs that can be metabolized via β-oxidation proceeds in a similar fashion to straight-chain fatty acids, yielding acetyl-CoA and, in the case of odd-numbered carbon chains, propionyl-CoA. However, the presence of a methyl group can sometimes hinder the standard β-oxidation process. For instance, phytanic acid, a polymethylated BCFA, requires an initial α-oxidation step in peroxisomes to remove a single carbon and allow for subsequent β-oxidation.[7] It is plausible that 6-Methyltetradecanoic Acid undergoes standard β-oxidation, as the methyl group at the 6th position may not sterically hinder the enzymes involved.

Section 3: Postulated Biological Roles and Cellular Functions of 6-Methyltetradecanoic Acid

While direct evidence is lacking for 6-Methyltetradecanoic Acid, the known functions of other methyltetradecanoic acid isomers and BCFAs in general provide a strong basis for hypothesizing its biological roles.

Regulation of Cellular Signaling Pathways

Various BCFAs have been shown to modulate key signaling pathways involved in cell growth, proliferation, and apoptosis.

-

Anti-Cancer Activity: Studies on 13-methyltetradecanoic acid have demonstrated its ability to inhibit the growth of various cancer cells by down-regulating the phosphorylation of AKT, a key protein in cell survival pathways.[8] Other BCFAs have also been shown to exhibit cytotoxic effects on breast cancer cells.[8] It is conceivable that 6-Methyltetradecanoic Acid could possess similar anti-proliferative properties by interacting with signaling cascades that regulate cell cycle progression and apoptosis.

-

Inflammation and Immunity: BCFAs can modulate inflammatory responses. Some studies suggest they can decrease the expression of pro-inflammatory factors.[5] Short-chain fatty acids (SCFAs), which share some structural similarities with the shorter BCFAs, are well-known for their anti-inflammatory effects, primarily through the inhibition of NF-κB signaling and histone deacetylases (HDACs).[9] The potential for 6-Methyltetradecanoic Acid to influence inflammatory pathways warrants investigation.

-

Metabolic Regulation: BCFAs are implicated in the regulation of lipid and glucose metabolism. They have been shown to activate PPARα, a nuclear receptor that plays a central role in fatty acid oxidation.[5] Furthermore, BCFAs may influence insulin sensitivity.[5]

Caption: Hypothesized signaling pathways influenced by 6-Methyltetradecanoic Acid.

Incorporation into Cellular Membranes

As a fatty acid, 6-Methyltetradecanoic Acid can be incorporated into the phospholipids of cellular membranes. The presence of the methyl group would increase the fluidity of the membrane, which could have several downstream consequences:

-

Altered Membrane Protein Function: The activity of membrane-bound enzymes and receptors can be influenced by the fluidity of the lipid bilayer.

-

Modulation of Lipid Rafts: Lipid rafts are specialized membrane microdomains enriched in certain lipids and proteins. BCFAs can influence the formation and stability of these domains, thereby affecting signal transduction.[2]

Section 4: Experimental Methodologies for the Study of 6-Methyltetradecanoic Acid

The investigation of the biological roles of 6-Methyltetradecanoic Acid requires robust analytical methods for its detection and quantification, as well as cell-based assays to probe its function.

Analytical Techniques for BCFA Profiling

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold-standard techniques for the analysis of fatty acids.[4][10]

4.1.1. Protocol: Extraction and Derivatization of Fatty Acids for GC-MS Analysis

This protocol outlines the general steps for preparing fatty acid methyl esters (FAMEs) from biological samples for GC-MS analysis.

-

Lipid Extraction:

-

Homogenize the biological sample (e.g., cells, tissue) in a mixture of chloroform and methanol (2:1, v/v) to extract total lipids.

-

Add water to induce phase separation. The lower chloroform phase will contain the lipids.

-

Carefully collect the chloroform phase and dry it under a stream of nitrogen.

-

-

Saponification and Methylation:

-

Resuspend the dried lipid extract in a known volume of methanolic sodium hydroxide.

-

Heat the mixture to saponify the fatty acid esters.

-

Add boron trifluoride-methanol solution and heat to methylate the free fatty acids to form FAMEs.

-

-

Extraction of FAMEs:

-

Add hexane and water to the reaction mixture and vortex.

-

The FAMEs will partition into the upper hexane layer.

-

Collect the hexane layer and dry it over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAMEs solution into a GC-MS system equipped with a polar capillary column (e.g., DB-23 or equivalent).

-

Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.

-

The mass spectrometer will provide mass spectra for each eluting peak, allowing for identification and quantification.

-

Caption: Experimental workflow for FAME analysis by GC-MS.

Cell-Based Assays for Functional Analysis

To investigate the effects of 6-Methyltetradecanoic Acid on cellular processes, a variety of cell-based assays can be employed.

4.2.1. Protocol: Cell Viability and Proliferation Assay

-

Cell Culture: Plate the cells of interest (e.g., cancer cell lines, immune cells) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of 6-Methyltetradecanoic Acid complexed with fatty acid-free bovine serum albumin (BSA) in the cell culture medium. Treat the cells with a range of concentrations of the fatty acid.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, 72 hours).

-

Viability Assessment: Use a suitable viability assay, such as the MTT or PrestoBlue assay, to measure the metabolic activity of the cells, which correlates with cell number.

-

Data Analysis: Calculate the IC50 value (the concentration that inhibits cell growth by 50%) to determine the cytotoxic or anti-proliferative effect of 6-Methyltetradecanoic Acid.

4.2.2. Protocol: Western Blot Analysis of Signaling Pathways

-

Cell Lysis: Treat cells with 6-Methyltetradecanoic Acid as described above. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the signaling proteins of interest (e.g., AKT, NF-κB).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of 6-Methyltetradecanoic Acid on the activation of the signaling pathway.[1]

Section 5: Future Directions and Conclusion

The biological role of 6-Methyltetradecanoic Acid remains a largely unexplored area of lipid research. This technical guide has provided a comprehensive overview of the known functions of branched-chain fatty acids and has laid out a framework for investigating this specific isomer. Future research should focus on:

-

Confirming the natural occurrence and endogenous levels of 6-Methyltetradecanoic Acid in various biological systems.

-

Elucidating its specific metabolic pathways and identifying the enzymes involved.

-

Systematically evaluating its effects on a wide range of cellular processes , including cell signaling, inflammation, and metabolism, using the experimental approaches outlined in this guide.

-

Investigating its potential therapeutic applications in diseases such as cancer and metabolic disorders.

By building upon the foundational knowledge of branched-chain fatty acids, the scientific community can begin to unravel the specific contributions of 6-Methyltetradecanoic Acid to cellular physiology and its potential as a target for therapeutic intervention.

References

-

Wallace, M., et al. (2025). Branched- Chain Fatty Acids and Obesity: A Narrative Review. PubMed. [Link]

-

Clinical Learning. (2025). Oxidation of Branched-Chain Fatty Acids & Omega (ω) Oxidation | USMLE Step 1 High Yield. YouTube. [Link]

-

Green, C. M. (2012). Modular pathway engineering of microbial fatty acid metabolism for the synthesis of branched acids, alcohols, and alkanes. DSpace@MIT. [Link]

-

Garg, S., et al. (2019). Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes. PubMed. [Link]

-

Shakil, M. S., et al. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. PubMed. [Link]

-

Garg, S., et al. (2019). Branched-Chain Fatty Acid Content Modulates Structure, Fluidity and Phase in Model Microbial Cell Membranes. ResearchGate. [Link]

-

Lian, K., et al. (2022). Branched‐chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases. PubMed Central. [Link]

-

Seppänen-Laakso, T., et al. (2002). Analysis of fatty acids by gas chromatography, and its relevance to research on health and nutrition. ResearchGate. [Link]

-

Akiba, S., et al. (2000). Effect of Branched-Chain Fatty Acids on Fatty Acid Biosynthesis of Human Breast Cancer Cells. PubMed. [Link]

-

Belcheva, A. (2021). Short-chain fatty acids in cancer pathogenesis. PubMed Central. [Link]

-

Lipotype. (n.d.). Branched-Chain Fatty Acid - Lipid Analysis. Lipotype. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lipotype.com [lipotype.com]

- 4. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

- 5. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Branched‐chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Effect of branched-chain fatty acids on fatty acid biosynthesis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Short-chain fatty acids in cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Methyltetradecanoic Acid: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-methyltetradecanoic acid, a branched-chain fatty acid (BCFA) of interest in various scientific disciplines. From its fundamental chemical structure to its analytical characterization, this document serves as a detailed resource for researchers and professionals in drug development and related fields. We will delve into its known properties, biosynthesis, and potential biological significance, while also providing practical, step-by-step protocols for its analysis.

Unveiling the Molecular Architecture: Structure and Chemical Formula

6-Methyltetradecanoic acid is a saturated fatty acid with a 15-carbon backbone, belonging to the class of monomethyl branched-chain fatty acids. Its defining feature is a methyl group (–CH₃) branching off the sixth carbon of the tetradecanoic acid chain.

Chemical Formula: C₁₅H₃₀O₂[1][2]

Molecular Weight: 242.40 g/mol [2]

CAS Number: 53696-18-7[2]

The structural formula of 6-methyltetradecanoic acid is as follows:

This mid-chain branching imparts distinct physicochemical properties compared to its straight-chain counterpart, myristic acid (tetradecanoic acid), influencing its melting point, solubility, and interaction with biological membranes.

Table 1: Key Chemical Identifiers and Properties of 6-Methyltetradecanoic Acid

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₃₀O₂ | [1][2] |

| Molecular Weight | 242.40 g/mol | [2] |

| CAS Number | 53696-18-7 | [2] |

| Appearance | Reported as an oil | [3] |

| Solubility | Soluble in dichloromethane, ethyl acetate, and hexanes.[3] Insoluble in water. | [4] |

Biosynthesis and Natural Occurrence

Branched-chain fatty acids are significant components of lipids in many bacteria, contributing to the fluidity and stability of their cell membranes. The biosynthesis of mid-chain branched fatty acids like 6-methyltetradecanoic acid can occur through the incorporation of methylmalonyl-CoA instead of malonyl-CoA during fatty acid synthesis by fatty acid synthase (FAS).[5][6] This process introduces a methyl group onto the growing acyl chain.

While iso- and anteiso-branched fatty acids (with branching near the end of the chain) are more commonly studied, mid-chain branched fatty acids are also found in various natural sources, particularly in microorganisms.[6][7] Their presence in complex biological samples can serve as a biomarker for specific microbial populations.

Potential Biological Significance and Therapeutic Interest

The biological activities of many branched-chain fatty acids are an active area of research. While specific studies on 6-methyltetradecanoic acid are limited, the broader class of BCFAs is known to have several biological effects:

-

Modulation of Membrane Fluidity: The methyl branch disrupts the tight packing of fatty acid chains in lipid bilayers, thereby increasing membrane fluidity. This is a crucial adaptation for microorganisms in various environments.

-

Antimicrobial and Antifungal Activity: Various fatty acids and their esters have demonstrated antimicrobial and antifungal properties.[8][9] This suggests that 6-methyltetradecanoic acid could possess similar activities.

-

Metabolic Regulation: Some BCFAs have been shown to influence lipid and energy metabolism.[3] For instance, other isomers of methyltetradecanoic acid have been investigated for their effects on cancer cell proliferation and energy homeostasis.[3]

The unique structure of 6-methyltetradecanoic acid makes it a molecule of interest for further investigation into its specific biological roles and potential therapeutic applications.

Analytical Characterization: A Practical Approach

Accurate identification and quantification of 6-methyltetradecanoic acid in complex matrices require robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for this purpose, offering high resolution and sensitivity.

Derivatization for GC-MS Analysis

Due to their low volatility, fatty acids must be derivatized before GC-MS analysis. The most common method is the conversion to their corresponding fatty acid methyl esters (FAMEs).

Workflow for FAMEs Preparation

Caption: Workflow for the preparation of fatty acid methyl esters (FAMEs) for GC-MS analysis.

Step-by-Step Protocol for Methyl Esterification:

-

Lipid Extraction: Extract total lipids from the sample using a standard method such as the Folch or Bligh-Dyer procedure. This isolates the fatty acids from other cellular components.

-

Esterification: To the extracted lipid residue, add a methylating agent. A common and effective reagent is 14% Boron Trifluoride in Methanol (BF₃-Methanol).

-

Add 1-2 mL of BF₃-Methanol to the dried lipid extract.

-

Heat the mixture in a sealed vial at 60-100°C for 5-10 minutes. The choice of temperature and time depends on the specific fatty acids and should be optimized.

-

Causality: The BF₃ acts as a Lewis acid catalyst to facilitate the esterification of the carboxylic acid with methanol, forming the more volatile methyl ester. Heating accelerates this reaction.

-

-

Extraction of FAMEs:

-

After cooling, add 1 mL of water and 1-2 mL of a non-polar organic solvent (e.g., hexane or heptane).

-

Vortex thoroughly to extract the FAMEs into the organic layer.

-

Centrifuge to achieve phase separation.

-

-

Sample Preparation for GC-MS:

-

Carefully transfer the upper organic layer containing the FAMEs to a new vial.

-

Dry the organic layer over anhydrous sodium sulfate to remove any residual water, which can interfere with GC analysis.

-

The sample is now ready for injection into the GC-MS.

-

GC-MS Analysis Protocol

The following is a general GC-MS protocol that can be optimized for the analysis of 6-methyltetradecanoate.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

GC Column: A polar capillary column, such as a DB-23 or SP-2560, is recommended for the separation of fatty acid isomers. Column dimensions of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness are typical.

GC Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at 10°C/min.

-

Ramp 2: Increase to 240°C at 5°C/min.

-

Hold at 240°C for 10-15 minutes.

-

Rationale: The temperature program is designed to first separate the more volatile components and then gradually elute the longer-chain FAMEs, allowing for the resolution of isomers.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-550. This range covers the expected molecular ion and fragment ions of C15 FAMEs.

Interpretation of Mass Spectra

Expected Fragmentation Pattern:

Sources

- 1. Frontiers | Metabolic engineering of medium-chain fatty acid biosynthesis in Nicotiana benthamiana plant leaf lipids [frontiersin.org]

- 2. Visualizer loader [nmrdb.org]

- 3. benchchem.com [benchchem.com]

- 4. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

A Technical Guide to Investigating the Bioactivity of 6-Methyltetradecanoic Acid

Abstract

Branched-chain fatty acids (BCFAs) represent an intriguing class of lipids with emerging evidence of significant biological activity. While related isomers such as 12- and 13-methyltetradecanoic acid have demonstrated potential as anti-proliferative and anti-inflammatory agents, 6-Methyltetradecanoic Acid (6-MTA) remains comparatively under-investigated.[1][2][3] This technical guide provides a comprehensive framework for conducting preliminary in vitro studies to elucidate the core bioactivity profile of 6-MTA. We present a logical, stepwise approach for researchers in drug discovery and cell biology, moving from essential compound preparation and cytotoxicity profiling to primary screening for anti-inflammatory and antimicrobial activities. Each section includes detailed, field-tested protocols and explains the scientific rationale behind key experimental choices, ensuring a robust and reproducible investigation. This guide is intended to serve as a foundational blueprint for uncovering the therapeutic potential of this novel fatty acid.

Part 1: Foundational Procedures & Compound Handling

A rigorous investigation into the bioactivity of any compound begins with its correct preparation and characterization. The lipophilic nature of fatty acids like 6-MTA presents specific challenges for in vitro assays, as improper solubilization can lead to artifacts and unreliable data.[4][5] The primary objective of this phase is to prepare a stable, biologically compatible stock solution and determine its safe concentration range for subsequent cell-based assays.

Rationale for Solution Preparation

Long-chain fatty acids have low solubility in aqueous cell culture media. To overcome this, they are typically dissolved in an organic solvent like ethanol or DMSO and then complexed with a carrier protein, most commonly bovine serum albumin (BSA).[4][5] BSA not only solubilizes the fatty acid but also mimics its physiological transport in vivo, where fatty acids are bound to albumin in the bloodstream.[5] This step is critical for ensuring consistent delivery of the compound to the cells and avoiding solvent-induced toxicity.

Protocol: Preparation of 6-MTA-BSA Conjugate

This protocol describes the preparation of a 10 mM stock solution of 6-MTA complexed with BSA at a 5:1 molar ratio.

Materials:

-

6-Methyltetradecanoic Acid (powder)

-

Ethanol (200 proof, sterile)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Dulbecco's Modified Eagle Medium (DMEM), serum-free

-

Sterile microcentrifuge tubes and conical tubes

-

Water bath or incubator set to 37°C

-

Sterile 0.22 µm syringe filter

Procedure:

-

Prepare BSA Solution: In a sterile 50 mL conical tube, dissolve fatty acid-free BSA in serum-free DMEM to a final concentration of 2 mM. Warm the solution to 37°C to aid dissolution.

-

Prepare 6-MTA Stock: In a separate sterile tube, dissolve 6-Methyltetradecanoic Acid powder in 200-proof ethanol to create a high-concentration primary stock (e.g., 100 mM).

-

Complexation: While gently vortexing the 2 mM BSA solution, slowly add the 100 mM 6-MTA ethanolic stock to achieve a final 6-MTA concentration of 10 mM. This will result in a 5:1 molar ratio of 6-MTA to BSA.

-

Incubation: Place the tube in a 37°C water bath or incubator overnight on a shaker to ensure complete complexation.[5]

-

Sterilization & Storage: Sterilize the final 10 mM 6-MTA-BSA stock solution by passing it through a 0.22 µm syringe filter. Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

-

Control Preparation: Prepare a "vehicle control" solution containing the same final concentrations of ethanol and BSA in DMEM, but without 6-MTA. This is crucial for distinguishing the effects of the fatty acid from those of the delivery vehicle.

Initial Cytotoxicity Profiling

Before assessing specific bioactivities, it is imperative to determine the concentration range of 6-MTA that is non-toxic to the selected cell line(s). The MTT assay is a widely used colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[6]

Protocol: MTT Cytotoxicity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of 6-MTA on a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies).

Materials:

-

RAW 264.7 cells (or other chosen cell line)

-

Complete culture medium (e.g., DMEM + 10% Fetal Bovine Serum)

-

96-well flat-bottom cell culture plates

-

10 mM 6-MTA-BSA stock and vehicle control

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

-

Treatment: Prepare serial dilutions of the 10 mM 6-MTA-BSA stock in complete medium to achieve final concentrations ranging from ~1 µM to 200 µM. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the appropriate wells. Include wells with medium only as a blank control.

-

Incubation: Incubate the plate for 24-48 hours. The duration should be relevant to the planned bioactivity assays.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4][6]

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on a shaker for 15 minutes to ensure complete dissolution.[5]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the 6-MTA concentration to determine the IC50 value.

| Parameter | Description |

| Cell Line | RAW 264.7 (Murine Macrophage) |

| Seeding Density | 1 x 10⁴ cells/well |

| Treatment Duration | 24 hours |

| Assay | MTT |

| Hypothetical IC50 | 125 µM |

| Safe Concentration Range | < 50 µM (for subsequent assays) |

| Table 1: Example Data Summary for Cytotoxicity Profiling of 6-MTA. |

Part 2: Preliminary Screening for Anti-Inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Fatty acids are known modulators of inflammatory pathways.[8][9] A preliminary assessment of 6-MTA's anti-inflammatory potential can be efficiently conducted using both cell-free and cell-based in vitro models.

Rationale for Assay Selection

We propose a two-tiered approach. First, an inhibition of albumin denaturation assay serves as a rapid, cell-free screen. Protein denaturation is a well-documented cause of inflammation in conditions like arthritis; therefore, the ability of a compound to prevent it is an indicator of potential anti-inflammatory activity.[10][11] Second, a cell-based assay measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages provides a more physiologically relevant model. Macrophages activated by LPS (a component of Gram-negative bacteria) produce high levels of the pro-inflammatory mediator NO.[12]

Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

Objective: To assess the ability of 6-MTA to prevent heat-induced protein denaturation.

Materials:

-

6-MTA solution (dissolved in a minimal amount of methanol or ethanol)

-

Bovine Serum Albumin (BSA), 0.5% w/v solution in Tris-phosphate buffer saline (pH 6.5)

-

Diclofenac sodium (as a positive control)

-

Phosphate buffer saline (PBS)

-

Spectrophotometer (660 nm)

Procedure:

-

Reaction Mixture: Prepare reaction mixtures containing 0.2 mL of BSA solution, 2.8 mL of Tris-phosphate buffer saline, and 2.0 mL of various concentrations of 6-MTA (e.g., 10-200 µg/mL).[10]

-

Controls: Prepare a negative control (with solvent instead of 6-MTA) and a positive control using a known anti-inflammatory drug like Diclofenac sodium.

-

Incubation: Incubate all tubes at 37°C for 20 minutes, then induce denaturation by heating at 72°C for 5 minutes.

-

Cooling & Measurement: Cool the tubes to room temperature and measure the turbidity (absorbance) at 660 nm.

-

Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100 Determine the IC50 value from the dose-response curve.

Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Cells

Objective: To measure the effect of 6-MTA on NO production in an inflammatory cell model.

Materials:

-

RAW 264.7 cells

-

Complete culture medium

-

96-well plates

-

6-MTA-BSA stock and vehicle control (use non-toxic concentrations determined previously)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard curve

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of 6-MTA-BSA or vehicle control for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the supernatant.

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition for each 6-MTA concentration relative to the LPS-only control.

| Parameter | Description |

| Cell Model | LPS (1 µg/mL)-stimulated RAW 264.7 |

| Endpoint | Nitric Oxide (NO) production |

| Detection Method | Griess Assay |

| Positive Control | Dexamethasone or L-NAME |

| Hypothetical IC50 | 35 µM |

| Table 2: Example Data Summary for Anti-Inflammatory NO Inhibition Assay. |

Part 3: Preliminary Screening for Antimicrobial Activity

Fatty acids are well-established antimicrobial agents, with their efficacy often depending on chain length and structure.[13][14] Investigating 6-MTA's activity against a panel of pathogenic bacteria is a logical step in defining its bioactive profile.

Rationale for Method Selection

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[16] We recommend screening against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as differences in their cell wall structures can dramatically affect compound efficacy.

Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of 6-MTA against S. aureus and E. coli.

Materials:

-

Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922)

-

Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)

-

Sterile 96-well flat-bottom microtiter plates

-

6-MTA solution (dissolved in ethanol or DMSO, as BSA can interfere in some bacterial assays)

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL[16]

-

Positive control antibiotic (e.g., Gentamicin)

-

Spectrophotometer or microplate reader (600 nm)

Procedure:

-

Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12. Add 100 µL of a 2x starting concentration of 6-MTA to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (no compound) and 12 (broth only) will serve as growth and sterility controls, respectively.

-

Inoculation: Prepare a standardized bacterial inoculum. Add 50 µL of this inoculum to wells 1 through 11, bringing the final volume in each well to 100 µL. The final bacterial concentration should be approximately 2.5 x 10⁵ CFU/mL.[16]

-

Incubation: Seal the plate and incubate at 37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of 6-MTA at which no visible bacterial growth (turbidity) is observed.[16] This can be assessed visually or by reading the optical density (OD) at 600 nm.

| Organism | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 64 |

| Escherichia coli | Gram-negative | > 256 |

| Table 3: Example Data Summary for Antimicrobial MIC Assay. |

Part 4: Visualizing Workflows and Potential Mechanisms

To clarify the experimental strategy and conceptualize potential mechanisms of action, we provide the following diagrams created using Graphviz.

Overall Experimental Workflow

Caption: A flowchart illustrating the logical progression of preliminary bioactivity studies for 6-MTA.

Antimicrobial Broth Microdilution Workflow

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Hypothetical Anti-Inflammatory Signaling Pathway

Based on the known mechanisms of other bioactive lipids, 6-MTA could potentially exert anti-inflammatory effects by interfering with pro-inflammatory signaling cascades like NF-κB.[12]

Caption: A hypothetical pathway where 6-MTA inhibits the NF-κB cascade to reduce inflammation.

References

-

Zheng, C., et al. (2020). Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. PMC - NIH. Available at: [Link]

-

BioAssay Systems. (n.d.). QuantiChrom™ Fatty Acid Uptake Assay Kit. Available at: [Link]

-

Punia, S., et al. (2021). Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria. Frontiers in Nutrition. Available at: [Link]

-

CNR-IRIS. (2021). Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils. Available at: [Link]

-

Marzouk, M. M., et al. (2021). Antimicrobial activities of microbial essential fatty acid against foodborne pathogenic bacteria. PMC - NIH. Available at: [Link]

-

Özgen, A. (2024). The Fatty Acid Composition and the MTT-Cytotoxicity Test of Commercially Available Commiphora Gileadensis Balsam Oil. Semantic Scholar. Available at: [Link]

-

Lee, J. Y., et al. (2022). Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus. Frontiers in Microbiology. Available at: [Link]

-

Szigeti, J., et al. (2022). Assessment of Fatty Acid-Specific Lipolysis by In Vitro Digestion and GC-FID. MDPI. Available at: [Link]

-

Rahman, M. A., et al. (2021). In vitro and in vivo studies of fatty acids. ResearchGate. Available at: [Link]

-

Von Tersch, M. A., & Fung, D. Y. C. (2019). Cellular Fatty Acid-Based Microbial Identification and Antimicrobial Susceptibility Testing: Volume 1: Techniques. ResearchGate. Available at: [Link]

-

Artwohl, M., et al. (2016). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. PMC - NIH. Available at: [Link]

-

Promega. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PMC - NIH. Available at: [Link]

-

Mihai, A. L., et al. (2022). Cytotoxicity Assessment and Nutritional Profiling of Bio-Active Compounds Obtained from Food Waste. MDPI. Available at: [Link]

-

Huang, C. B., & Ebersole, J. L. (2010). Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. Archives of Oral Biology. Available at: [Link]

-

Morais, S. M., et al. (2016). Fatty Acid Profile and Anti-Inflammatory Activity of Fixed Plant Oils. ResearchGate. Available at: [Link]

-

Artwohl, M., et al. (2016). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. ResearchGate. Available at: [Link]

-

Hogan, A. E. (2012). Unraveling the Anti-inflammatory Mechanisms of Dietary Fatty Acids. DORAS | DCU Research Repository. Available at: [Link]

-

Xu, Y., et al. (2010). Fig. 2 Structure of 12-methyl- tetradecanoic acid and mass spectrums of... ResearchGate. Available at: [Link]

-

Yang, P., et al. (2003). Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase. PubMed. Available at: [Link]

-

Request PDF. (n.d.). Marine methoxylated fatty acids have biomedical potential. ResearchGate. Available at: [Link]

-

Wang, W., et al. (2021). Bioactive Lipids and Their Derivatives in Biomedical Applications. PMC - PubMed Central. Available at: [Link]

-

Dar, B. A., et al. (2022). Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. PMC - NIH. Available at: [Link]

-

Wikipedia. (n.d.). 13-Methyltetradecanoic acid. Available at: [Link]

-

Sekeroglu, N., et al. (2022). Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation. PMC - NIH. Available at: [Link]

-

Chandrasekaran, M., et al. (2008). Antimicrobial Activity of Fatty Acid Methyl Esters of Some Members of Chenopodiaceae. ResearchGate. Available at: [Link]

-

García-Saldaña, J. S., et al. (2021). Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México. PMC - NIH. Available at: [Link]

-

Krichen, F., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. Available at: [Link]

-

Uto, T., et al. (2012). Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica). PMC - PubMed Central. Available at: [Link]

-